Enhanced Crystallization Efficiency in Polar Solvents vs. Other DCHA Salts
The dicyclohexylamine salt of Montelukast demonstrates a significantly lower solubility in polar solvents compared to the DCHA salts of Montelukast's methyl ester intermediate [1]. This property eliminates the need for seeding and reduces the crystallization time from over 24 hours to a considerably shorter duration, as validated by experimental data [1].
| Evidence Dimension | Crystallization time and process complexity in polar solvent |
|---|---|
| Target Compound Data | Significantly reduced crystallization time; no seeding required; facilitates single-solvent recovery [1] |
| Comparator Or Baseline | Dicyclohexylamine salts of Montelukast methyl ester intermediate: Requires seeding and >24 hours for crystallization [1] |
| Quantified Difference | Crystallization time reduction from >24 hours to a 'considerably shorter' duration; elimination of seeding step [1] |
| Conditions | Crystallization from polar solvents in an industrial-scale process [1] |
Why This Matters
This differential solubility enables a more efficient, safer, and higher-yielding industrial purification process, directly impacting procurement decisions for large-scale API manufacturing.
- [1] Moehs Iberica. (2012). Process for preparing a leukotriene antagonist and an intermediate thereof. U.S. Patent No. US8163924B2. View Source
